Product packaging for Benzenamine, 2-(decyloxy)-(Cat. No.:CAS No. 55792-49-9)

Benzenamine, 2-(decyloxy)-

Cat. No.: B1306836
CAS No.: 55792-49-9
M. Wt: 249.39 g/mol
InChI Key: XYXQICWOBHAZQD-UHFFFAOYSA-N
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Description

Benzenamine, 2-(decyloxy)-, is an organic compound with the CAS Registry Number 55792-49-9 . Its molecular formula is C16H27NO, corresponding to a molecular weight of approximately 249.39 g/mol . The compound can be represented by the SMILES notation "CCCCCCCCCCOc1ccccc1N", which describes its structure as an aniline derivative featuring a decyloxy chain attached at the ortho position . Computed physical properties include a topological polar surface area of about 35.3 Ų and ten rotatable bonds, characteristics that can influence its behavior in research settings . This product is specifically offered for laboratory research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use . Please note that while the core chemical identifiers and structural data for Benzenamine, 2-(decyloxy)- are well-established , detailed information on its specific research applications, mechanism of action, and handling protocols is not fully available in the current search results. Researchers are encouraged to consult specialized scientific literature for further investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H27NO B1306836 Benzenamine, 2-(decyloxy)- CAS No. 55792-49-9

Properties

IUPAC Name

2-decoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO/c1-2-3-4-5-6-7-8-11-14-18-16-13-10-9-12-15(16)17/h9-10,12-13H,2-8,11,14,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXQICWOBHAZQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393751
Record name Benzenamine, 2-(decyloxy)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55792-49-9
Record name Benzenamine, 2-(decyloxy)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(DECYLOXY)-ANILINE
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Synthetic Methodologies for Benzenamine, 2 Decyloxy and Its Derivatives

Established Synthetic Pathways

Established methods for the synthesis of 2-(decyloxy)aniline and its derivatives can be broadly categorized into multi-step synthesis approaches, direct etherification strategies, and subsequent condensation reactions to form various derivatives.

Multi-Step Synthesis Approaches

Multi-step syntheses are common for preparing 2-(decyloxy)aniline, often involving the protection of one functional group while another is being chemically transformed.

A robust method for the synthesis of 2-(decyloxy)aniline involves the selective O-alkylation of 2-aminophenol. To prevent the undesired N-alkylation, the amino group is typically protected first. A common protecting group is benzylidene, formed by the reaction of 2-aminophenol with benzaldehyde. The resulting Schiff base is then O-alkylated with a decyl halide, such as decyl bromide, in the presence of a base like potassium carbonate. The final step is the hydrolysis of the imine to regenerate the free amino group, yielding the desired 2-(decyloxy)aniline. researchgate.netumich.edu

This method has been shown to be effective for a variety of alkyl halides, including long-chain ones, providing good to excellent yields. The reaction conditions are generally mild, making this a versatile approach. researchgate.netumich.edu

EntryAlkyl HalideReaction Time (h)Yield (%)
1dodecyl bromide2088.6
2n-pentyl bromide2089.2
3methyl iodide2092.4

An alternative multi-step approach begins with the nitration of a suitable precursor, followed by the reduction of the nitro group to an amine. In this sequence, 2-nitrophenol can be used as the starting material. The hydroxyl group of 2-nitrophenol is first etherified with a decyl halide via a Williamson ether synthesis to form 2-(decyloxy)nitrobenzene. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

The subsequent step involves the reduction of the nitro group in 2-(decyloxy)nitrobenzene to an amine. This transformation can be achieved using various reducing agents. Common methods include catalytic hydrogenation with hydrogen gas and a palladium catalyst, or chemical reduction using metals like iron, tin, or zinc in an acidic medium. This sequence effectively yields 2-(decyloxy)aniline.

Etherification Strategies in Aniline (B41778) Synthesis

The Williamson ether synthesis is a cornerstone for the formation of the ether linkage in 2-(decyloxy)aniline. This SN2 reaction involves an alkoxide nucleophile attacking an alkyl halide. In the context of synthesizing 2-(decyloxy)aniline, this can be approached in two primary ways as discussed in the multi-step syntheses:

Alkylation of 2-aminophenol : Here, the phenoxide is generated from 2-aminophenol by a base, which then reacts with decyl halide. As mentioned, protection of the amine is crucial for selectivity.

Alkylation of 2-nitrophenol : The phenoxide of 2-nitrophenol is reacted with decyl halide. The electron-withdrawing nature of the nitro group can influence the reactivity of the phenoxide.

In both cases, the choice of solvent is important, with polar aprotic solvents like acetone or DMF often being employed to facilitate the SN2 reaction.

Condensation Reactions for Derivatives

Once 2-(decyloxy)aniline is synthesized, it can be used as a building block to create a variety of derivatives through condensation reactions. A common class of derivatives are Schiff bases, or imines, which are formed by the reaction of the primary amino group of 2-(decyloxy)aniline with an aldehyde or a ketone.

This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The reaction equilibrium can often be driven to completion by removing the water formed, for instance, by azeotropic distillation. The resulting Schiff bases are characterized by a C=N double bond and are important intermediates in various chemical transformations.

Reactant 1Reactant 2Product Type
Benzenamine, 2-(decyloxy)-Aldehyde (R-CHO)Schiff Base (Imine)
Benzenamine, 2-(decyloxy)-Ketone (R-CO-R')Schiff Base (Imine)

Advanced Synthetic Approaches

While the established methods are reliable, research continues to explore more efficient and environmentally friendly synthetic routes. Advanced approaches may include the use of phase-transfer catalysts to improve the efficiency of the Williamson ether synthesis, especially when dealing with reactants of differing solubilities. Additionally, newer catalytic systems for C-N bond formation could potentially be adapted for the synthesis of aniline derivatives, offering alternative pathways that may have advantages in terms of reaction conditions or substrate scope. However, for the specific synthesis of Benzenamine, 2-(decyloxy)-, the established pathways remain the most well-documented and widely utilized.

Catalytic Methods in Benzenamine Derivative Synthesis

Catalysis is central to the modern synthesis of benzenamine derivatives, offering greener and more efficient routes compared to stoichiometric methods. The "hydrogen borrowing" or "H-auto transfer" reaction is a prominent example, enabling the N-alkylation of anilines with alcohols, where water is the only byproduct. nih.gov This process typically involves three steps: the catalytic dehydrogenation of an alcohol to an aldehyde, condensation with the amine to form an imine, and subsequent reduction of the imine to the desired secondary amine. nih.gov

Various transition metal catalysts are effective for these transformations:

Ruthenium Complexes : Ruthenium complexes, particularly with dppf-type ligands, have been shown to efficiently catalyze the N-alkylation of anilines with primary carbohydrate alcohols. rsc.org These reactions can apply to a wide variety of aniline derivatives, including those with electron-donating and electron-withdrawing substituents. rsc.org

Iridium Complexes : Cationic iridium complexes are used to catalyze the transfer hydrogenation of oximes to produce N-alkoxy amines. rsc.org

Gold Nanoparticles : Supported gold nanoparticles (Au NPs) have been successfully used as catalysts for the alkylation of aniline with benzyl alcohol. nih.gov The catalytic activity and selectivity depend on the nature of the support material (e.g., TiO₂, CeO₂, γ-Al₂O₃) and the size of the Au NPs. nih.gov

Palladium on Charcoal : In the synthesis of related structures like 2-phenoxy aniline, palladium on charcoal has been studied for selective hydrogenation, offering an environmentally friendlier alternative to traditional catalysts like sulfur-cast iron by reducing solid waste. orientjchem.org

These catalytic methods provide powerful tools for creating C-N bonds, essential for synthesizing derivatives of 2-(decyloxy)benzenamine.

Process Optimization for Enhanced Yield and Efficiency

Optimizing reaction conditions is critical for maximizing the yield and efficiency of aniline derivative synthesis, making the processes industrially viable. Key parameters that are frequently adjusted include temperature, pressure, flow rate (in continuous systems), and catalyst concentration.

For instance, in the continuous-flow hydrogenation of nitroaromatics to anilines, a common pathway for preparing the aniline backbone, conditions can be fine-tuned for optimal performance. A study on the hydrogenation of nitrobenzene using a Pd@SBA-15 catalyst demonstrated that a 99% yield of aniline could be achieved at 60°C and a hydrogen pressure of 1.0 MPa. researchgate.net

Below is an interactive data table illustrating the impact of various reaction parameters on the yield of aniline in a continuous-flow hydrogenation system.

EntryTemperature (°C)Flow Rate (mL/min)H₂ Pressure (MPa)Yield (%)
1400.501.085
2500.501.096
3600.501.099
4700.501.099
5600.251.099
6601.001.095
7600.503.099
Data derived from a study on the optimization of aniline synthesis. researchgate.net

Preparation of Specific Decyloxybenzenamine Derivatives

The functionalization of the benzenamine core leads to derivatives with specialized properties and applications.

Synthesis of Thiourea-Functionalized Benzenamines

Thiourea derivatives of benzenamines are a significant class of compounds, often synthesized for their biological activity. biointerfaceresearch.com The general synthesis involves the reaction of an amine with an isothiocyanate. A common laboratory method is the two-step preparation where an acid chloride (like 4-methoxybenzoyl chloride) is first reacted with potassium thiocyanate (KSCN) to generate an isothiocyanate intermediate. This intermediate is then reacted in situ with a primary or secondary amine, such as an alkoxy benzenamine, to yield the desired N,N'-substituted thiourea derivative.

Alternative and greener synthetic routes have also been developed:

From Nitrobenzenes : A one-pot synthesis can be performed starting from nitrobenzene analogs using a nickel-nanoparticle catalyst immobilized on a metal-organic framework (MOF). nih.gov In this process, the nitro group is first reduced to an amine, which then reacts with an isocyanate in the same pot to form the thiourea derivative in high yields. nih.gov

Using Carbon Disulfide : A simple condensation reaction between an amine and carbon disulfide in an aqueous medium provides an efficient pathway to substituted thioureas. organic-chemistry.org

Thioacylation : Stable and readily available N,N'-di-Boc-substituted thiourea can act as a mild thioacylating agent for amines when activated with trifluoroacetic acid anhydride. organic-chemistry.org

The following table summarizes various methods for the synthesis of thiourea derivatives.

MethodStarting MaterialsReagents/CatalystsKey Features
Isothiocyanate Addition Amine, Acid ChlorideKSCNTwo-step process, versatile for various amines.
Green MOF Catalysis Nitrobenzene, Phenyl IsocyanateMIL-101(Cr)-NH-TA-AP/Ni, NaBH₄One-pot synthesis from nitro compounds, recyclable catalyst. nih.gov
Aqueous Condensation AmineCarbon Disulfide (CS₂)Works well with aliphatic primary amines in water. organic-chemistry.org
Thioacylation Amine, N,N'-di-Boc-thioureaTrifluoroacetic acid anhydrideMild conditions, good functional group tolerance. organic-chemistry.org

Chiral Alkoxy Anilines in Synthetic Chemistry

The development of methods to access chiral anilines is of high importance, as these structures are found in numerous small-molecule drugs. nih.gov Specifically, chiral anilines with alkoxy substituents can be synthesized with a high degree of stereocontrol.

A notable transition-metal-free method involves the enantiospecific coupling between alkylboronic esters and lithiated aryl hydrazines. This reaction proceeds through the acylation of a hydrazinyl arylboronate complex, which triggers a rearrangement to form the C-C bond, followed by N-N bond cleavage to release the aniline product. This strategy allows for the synthesis of ortho- and para-substituted chiral anilines from a diverse range of boronic esters with essentially complete preservation of enantiomeric purity. nih.gov This approach is particularly powerful as it overcomes limitations of previous coupling protocols and provides access to enantioenriched aniline products from readily available starting materials. nih.gov

Elucidation of Reaction Mechanisms Involving Benzenamine, 2 Decyloxy

Mechanistic Investigations of Aniline-Based Reactions

The presence of the amino (-NH₂) group and the decyloxy (-OC₁₀H₂₁) group on the benzene (B151609) ring significantly influences the electronic environment of the molecule, making it an interesting subject for mechanistic studies. These substituents activate the aromatic ring, making it more susceptible to electrophilic attack and also defining the nucleophilic character of the amino group.

Benzenamine, 2-(decyloxy)- exhibits dual reactivity, capable of acting as both a nucleophile and participating in electrophilic substitution reactions on its aromatic ring.

Electrophilic Pathways: The benzene ring of 2-(decyloxy)aniline is activated towards electrophilic aromatic substitution. The amino and decyloxy groups are both ortho-, para-directing activators. The powerful activating and directing effects of these groups make the positions ortho and para to them susceptible to attack by electrophiles. Given that the 2-position is occupied by the decyloxy group, electrophilic attack is predominantly directed to the 4- and 6-positions (para and ortho to the amino group, respectively).

Position on Benzene RingActivating/Deactivating GroupPredicted Reactivity toward Electrophiles
3Amino (meta), Decyloxy (meta)Deactivated
4Amino (para), Decyloxy (ortho)Highly Activated
5Amino (meta), Decyloxy (meta)Deactivated
6Amino (ortho), Decyloxy (para)Highly Activated

This table provides a qualitative prediction of reactivity based on the directing effects of the substituents.

Aniline (B41778) derivatives can participate in radical reactions, typically initiated by the oxidation of the amino group to form a radical cation. This intermediate is a key species in processes like electropolymerization. The formation of these radicals can be initiated through chemical, electrochemical, or photochemical methods.

The general mechanism for radical formation involves a single electron transfer (SET) from the aniline derivative. libretexts.org Control over these radical reactions is crucial for directing the outcome, for instance, in polymerization, to achieve a desired polymer structure. Reaction control can be exerted by managing the concentration of the monomer, the applied potential in electrochemical methods, or through the use of specific initiators. youtube.com Termination of radical chain reactions can occur when two radical species combine. youtube.com

Polymerization Mechanisms of Decyloxyaniline Derivatives

The ability of aniline derivatives to form conductive polymers has been a subject of intense research. The decyloxy substituent in Benzenamine, 2-(decyloxy)- influences the polymerization process and the properties of the resulting polymer, such as solubility and processability.

Electropolymerization is a common method for synthesizing polyaniline films. The process for a decyloxyaniline derivative would proceed via the electrochemical oxidation of the monomer to form radical cations. researchgate.net These radical cations then couple, leading to the formation of dimers, oligomers, and ultimately the polymer chain, which deposits onto the electrode surface. researchgate.net The mechanism involves repeated oxidation and coupling steps, accompanied by deprotonation. researchgate.net

The nature of the anion present in the electrolyte solution has a significant influence on the electropolymerization process and the properties of the resulting polymer. researchgate.netresearchgate.net The anion acts as a dopant, balancing the positive charge on the polymer backbone and affecting its morphology, conductivity, and electroactivity. researchgate.net

AnionAcid SourcePotential Influence on Polymer Properties
Cl⁻HClCan influence film morphology and doping level. researchgate.net
SO₄²⁻H₂SO₄May lead to different polymer structures and redox behavior. researchgate.net
ClO₄⁻HClO₄Known to affect monomer oxidation potential and polymer degradation. researchgate.net
DodecylbenzenesulfonateDBSACan act as both a dopant and a surfactant, improving solubility. researchgate.net

This table illustrates the general influence of different anions on the electropolymerization of aniline derivatives, based on studies of related compounds.

Thermal polymerization is an alternative method that uses heat to initiate the polymerization process. For aniline derivatives, this typically requires higher temperatures to initiate the formation of radicals necessary for chain growth. The mechanism likely involves an initiation step where monomer molecules are thermally activated to form radicals, a propagation step where these radicals add to other monomer units, and a termination step. nist.gov

In the context of related systems, thermal polymerization can be initiated in a melt or a high-boiling solvent. mdpi.com The process can sometimes lead to branched or cross-linked polymers due to the high reactivity at elevated temperatures. mdpi.com The long decyloxy chain in 2-(decyloxy)aniline could act as an internal plasticizer, potentially lowering the temperature required for polymerization compared to unsubstituted aniline and affecting the final polymer's mechanical properties.

Surface-Controlled Chemical Coupling Mechanisms

The chemical reactivity of Benzenamine, 2-(decyloxy)- can be controlled and directed by conducting reactions on a surface. This is particularly relevant in the context of creating functionalized surfaces or nanomaterials. For instance, the polymerization of substituted anilines has been studied at the air-water interface to form Langmuir films. lsu.edu In such a system, the orientation of the 2-(decyloxy)aniline molecules at the interface, dictated by the hydrophilic amino group and the hydrophobic decyl chain, would control the coupling of the aniline units during polymerization. This controlled orientation can lead to more ordered polymer structures compared to bulk polymerization. The rate of these surface reactions is often dependent on the surface pressure and the packing of the molecules at the interface. lsu.edu

Bioorthogonal Reaction Strategies with Aniline Moieties

Bioorthogonal chemistry involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. wikipedia.org These reactions are characterized by high selectivity, rapid kinetics, and the use of functional groups that are abiotic. nih.gov While "Benzenamine, 2-(decyloxy)-" has not been extensively documented in specific bioorthogonal applications, the inherent reactivity of its aniline moiety presents theoretical opportunities for its inclusion in such chemical strategies. The primary areas of consideration are its potential role as a catalyst in ligation reactions and as a reactive partner in cycloaddition reactions, driven by the electronic properties of the substituted aniline ring.

The aniline functional group is a known nucleophilic catalyst for oxime and hydrazone ligations, which are important bioorthogonal reactions. nih.govacs.org These reactions involve the formation of a C=N bond from a carbonyl group (an aldehyde or ketone) and a hydroxylamine (B1172632) or hydrazine, respectively. nih.gov The rate of these ligations can be significantly accelerated by the presence of an aniline catalyst. acs.org The catalytic mechanism involves the formation of a transient, more reactive Schiff base intermediate with the carbonyl compound, which is then readily attacked by the hydroxylamine or hydrazine.

The presence of the electron-donating 2-(decyloxy)- group on the aniline ring of "Benzenamine, 2-(decyloxy)-" would theoretically enhance its catalytic activity in comparison to unsubstituted aniline. Electron-donating groups increase the nucleophilicity of the aniline nitrogen, which would facilitate the initial attack on the carbonyl group, a key step in the catalytic cycle. While specific kinetic data for 2-(decyloxy)aniline is not available in the context of bioorthogonal catalysis, the general principle of enhanced reactivity with electron-rich anilines is well-established. nih.gov

Another potential, albeit less explored, bioorthogonal strategy for aniline moieties is their participation in inverse-electron-demand Diels-Alder (IEDDA) reactions. nih.govnih.gov The IEDDA reaction is a powerful bioorthogonal tool that involves the cycloaddition of an electron-rich dienophile with an electron-poor diene, such as a tetrazine. nih.govwikipedia.org This reaction is known for its exceptionally fast kinetics and high specificity, proceeding readily in aqueous environments without the need for a catalyst. nih.govsigmaaldrich.com

For an aniline derivative to act as a dienophile in an IEDDA reaction, it typically needs to be part of a more complex, electron-rich alkene or alkyne structure, such as an enamine. wikipedia.org The lone pair of electrons on the nitrogen atom of the aniline can significantly increase the electron density of an adjacent double or triple bond, thereby enhancing its reactivity towards an electron-poor diene. The 2-(decyloxy)- group in "Benzenamine, 2-(decyloxy)-" is an ortho-para directing, activating group. This electronic contribution would further enhance the electron-donating capacity of the aniline nitrogen, making a corresponding enamine derivative an even more potent dienophile.

The general principle of IEDDA reactions is based on the interaction between the highest occupied molecular orbital (HOMO) of the dienophile and the lowest unoccupied molecular orbital (LUMO) of the diene. wikipedia.org Electron-donating groups on the dienophile raise the energy of its HOMO, leading to a smaller energy gap with the diene's LUMO and a faster reaction rate. researchgate.net Therefore, dienophiles incorporating the 2-(decyloxy)aniline moiety would be expected to exhibit favorable kinetics in IEDDA reactions.

While the direct use of "Benzenamine, 2-(decyloxy)-" as a bioorthogonal reagent has not been reported, its structural features suggest its potential for incorporation into bioorthogonal reaction schemes. The following table summarizes the theoretical bioorthogonal strategies involving the aniline moiety of this compound.

Bioorthogonal StrategyRole of Aniline MoietyTheoretical Enhancement by 2-(decyloxy)- GroupKey Reaction Partners
Oxime/Hydrazone Ligation Nucleophilic CatalystIncreased nucleophilicity of the aniline nitrogen accelerates the formation of the Schiff base intermediate.Aldehydes/Ketones and Hydroxylamines/Hydrazines
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction Component of an Electron-Rich Dienophile (e.g., Enamine)Increased electron-donating ability of the aniline nitrogen enhances the electron density of the dienophile's π-system, leading to faster reaction kinetics.Electron-Poor Dienes (e.g., Tetrazines)

Further research would be necessary to experimentally validate these potential applications and to synthesize the appropriate derivatives of "Benzenamine, 2-(decyloxy)-" for use in bioorthogonal chemistry. Such studies would involve kinetic analysis of its catalytic activity in oxime/hydrazone ligations and the synthesis and reactivity assessment of its enamine derivatives in IEDDA reactions with various tetrazines.

Advanced Spectroscopic Characterization of Benzenamine, 2 Decyloxy and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides information about the connectivity and chemical environment of atoms.

¹H NMR Spectroscopic Analysis for Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. In "Benzenamine, 2-(decyloxy)-," the proton signals can be divided into those of the aromatic ring, the amino group, and the decyloxy side chain.

Aromatic Protons: The protons on the benzene (B151609) ring are expected to appear in the downfield region, typically between 6.5 and 7.5 ppm, due to the deshielding effect of the aromatic ring current. The electron-donating effects of the amino (-NH₂) and decyloxy (-O-(CH₂)₉CH₃) groups will influence the precise chemical shifts of the four aromatic protons, leading to a complex splitting pattern.

Amino Protons: The protons of the primary amine (-NH₂) group are expected to show a broad signal, the chemical shift of which can vary depending on the solvent, concentration, and temperature. Typically, these protons resonate between 3.5 and 4.5 ppm.

Decyloxy Chain Protons:

The protons on the carbon adjacent to the oxygen atom (-O-CH₂-) are the most deshielded of the alkyl chain and are expected to appear as a triplet around 3.9-4.0 ppm. libretexts.orglibretexts.org

The methylene (B1212753) protons further down the chain (-CH₂-) will resonate in the upfield region, typically between 1.2 and 1.8 ppm. libretexts.org

The terminal methyl protons (-CH₃) of the decyl group are the most shielded and will appear as a triplet at approximately 0.9 ppm. libretexts.org

Predicted ¹H NMR Chemical Shifts for Benzenamine, 2-(decyloxy)-

Proton Type Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic-H 6.7 - 6.9 Multiplet
-NH₂ 3.8 (variable) Broad Singlet
-O-CH₂- 3.95 Triplet
-(CH₂)₈- 1.2 - 1.8 Multiplet
-CH₃ 0.88 Triplet

¹³C NMR Spectroscopic Analysis for Carbon Frameworks

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, the spectra are typically recorded with proton decoupling, resulting in a single peak for each unique carbon atom. libretexts.org

Similar to the ¹H NMR analysis, the predicted ¹³C NMR chemical shifts for "Benzenamine, 2-(decyloxy)-" are based on data from analogous compounds and known chemical shift ranges. libretexts.orglibretexts.orgbhu.ac.inwisc.eduoregonstate.eduyoutube.comlibretexts.org

Aromatic Carbons: The six carbons of the benzene ring will have distinct signals.

The carbon atom bonded to the oxygen of the decyloxy group (C-O) is expected to be the most downfield of the aromatic carbons, likely in the range of 147-150 ppm.

The carbon atom bonded to the amino group (C-N) will also be downfield, typically around 135-140 ppm.

The other four aromatic carbons will resonate between 110 and 125 ppm.

Decyloxy Chain Carbons:

The carbon atom directly attached to the oxygen (-O-CH₂-) is expected to have a chemical shift in the range of 68-70 ppm. libretexts.org

The carbons of the methylene chain will appear in the range of 22-32 ppm.

The terminal methyl carbon (-CH₃) will be the most upfield signal of the alkyl chain, at approximately 14 ppm.

Predicted ¹³C NMR Chemical Shifts for Benzenamine, 2-(decyloxy)-

Carbon Type Predicted Chemical Shift (δ, ppm)
Aromatic C-O 148.5
Aromatic C-N 136.2
Aromatic C-H 110 - 122
-O-CH₂- 68.7
-(CH₂)₈- 22.7 - 31.9
-CH₃ 14.1

¹⁹F NMR Spectroscopic Investigations of Fluorinated Derivatives

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly sensitive technique used to characterize fluorine-containing compounds. wikipedia.orghuji.ac.il The large chemical shift range of ¹⁹F NMR makes it an excellent tool for distinguishing between different fluorine environments within a molecule. thermofisher.comalfa-chemistry.com

Specific ¹⁹F NMR data for fluorinated derivatives of "Benzenamine, 2-(decyloxy)-" are not available in the current literature. However, the introduction of fluorine atoms onto the aromatic ring or the decyloxy chain would result in characteristic signals in the ¹⁹F NMR spectrum. The chemical shift of these signals would be highly dependent on the position of the fluorine substituent and the electronic nature of the surrounding groups. ias.ac.innih.gov For instance, fluorine atoms on the aromatic ring would exhibit chemical shifts influenced by the electron-donating amino and decyloxy groups. nih.govnih.govresearchgate.net Furthermore, spin-spin coupling between ¹⁹F and nearby ¹H or ¹³C nuclei would provide valuable structural information. wikipedia.org

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy, provide information about the vibrational modes of molecules. These techniques are particularly useful for identifying functional groups.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

IR and FTIR spectroscopy measure the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

The IR spectrum of "Benzenamine, 2-(decyloxy)-" is expected to show characteristic absorption bands for the N-H, C-H, C-O, and C=C bonds, as well as aromatic ring vibrations. The analysis is based on the known spectral data for o-anisidine (B45086) and general vibrational frequencies of functional groups. spectrabase.comnih.gov

N-H Stretching: The primary amine group will exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. C-H Stretching:

Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹.

Aliphatic C-H stretching vibrations of the decyl chain will be observed just below 3000 cm⁻¹. C-O Stretching: A strong absorption band corresponding to the aryl-alkyl ether C-O stretch is expected in the region of 1220-1260 cm⁻¹. Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring will give rise to several bands in the 1450-1600 cm⁻¹ region. N-H Bending: The bending vibration of the N-H bond of the primary amine is expected around 1600-1650 cm⁻¹.

Predicted IR Absorption Bands for Benzenamine, 2-(decyloxy)-

Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H Stretch 3350 - 3450
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 2960
Aromatic C=C Stretch 1450 - 1600
N-H Bend 1600 - 1650
C-O Stretch (Aryl-Alkyl Ether) 1220 - 1260

Micro-Raman Spectroscopic Studies of Molecular Vibrations

Raman spectroscopy is a light scattering technique that provides information about the vibrational, rotational, and other low-frequency modes in a system. wikipedia.org It is complementary to IR spectroscopy.

While a specific micro-Raman spectrum for "Benzenamine, 2-(decyloxy)-" is not available, the expected Raman shifts can be inferred from data for aniline (B41778), anisole, and their derivatives. ias.ac.inresearchgate.netrsc.orgnih.govresearchgate.netresearchgate.netchemicalbook.comcuni.czchemicalbook.comacs.org

Aromatic Ring Vibrations:

The ring breathing mode, a characteristic and often strong Raman band for benzene derivatives, is expected around 800-820 cm⁻¹. ias.ac.in

Other C-C stretching and C-H bending vibrations of the aromatic ring will appear in the fingerprint region (400-1600 cm⁻¹). C-N Stretching: The stretching vibration of the C-N bond is expected to be observed in the 1250-1350 cm⁻¹ region. C-O Stretching: The C-O stretching of the ether linkage will also contribute to the Raman spectrum, likely in the 1200-1300 cm⁻¹ range. Aliphatic Chain Vibrations: The C-H bending and C-C stretching modes of the decyl chain will produce signals in the fingerprint region, although they are generally weaker in Raman spectroscopy compared to the aromatic vibrations.

Predicted Raman Shifts for Benzenamine, 2-(decyloxy)-

Vibrational Mode Predicted Raman Shift (cm⁻¹)
Aromatic Ring Breathing ~810
C-N Stretch 1270 - 1300
Aromatic C=C Stretch ~1600
Aliphatic C-H Bending 1440 - 1460

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule. For Benzenamine, 2-(decyloxy)-, this would involve examining how the decyloxy substituent at the ortho position influences the electronic structure of the aniline chromophore, both in its free form and when complexed with other species.

Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions, typically π→π* and n→π*, within a molecule. In the case of Benzenamine, 2-(decyloxy)-, the spectrum is expected to show characteristic absorption bands of the aniline moiety, which are influenced by the electron-donating decyloxy group. The solvent environment can also affect the position and intensity of these bands.

Detailed studies would involve recording the UV-Vis spectra in various solvents of differing polarity to observe any solvatochromic shifts. The formation of complexes, for instance with metal ions, would likely lead to significant changes in the absorption spectrum, such as shifts in the wavelength of maximum absorption (λmax) or the appearance of new charge-transfer bands.

Table 1: Hypothetical UV-Vis Spectral Data for Benzenamine, 2-(decyloxy)-

Solvent λmax (nm) Molar Absorptivity (ε, M-1cm-1) Transition
Hexane Data not available Data not available π→π*
Ethanol Data not available Data not available π→π*

Circular Dichroism (CD) Spectroscopic Analysis

Circular Dichroism (CD) spectroscopy is a vital technique for investigating chiral molecules. Since Benzenamine, 2-(decyloxy)- is not inherently chiral, its CD spectrum would be silent. However, CD signals could be induced upon the formation of complexes with chiral molecules or if the compound is part of a larger, chiral supramolecular assembly. The resulting CD spectrum would provide information about the stereochemical environment and the conformation of the complex.

X-ray Diffraction Techniques for Structural Determination

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction for Molecular Geometry

Table 2: Hypothetical Crystallographic Data for Benzenamine, 2-(decyloxy)-

Parameter Value
Crystal System Data not available
Space Group Data not available
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available
Volume (Å3) Data not available

Temperature-Dependent X-ray Diffraction for Phase Behavior

Temperature-dependent X-ray diffraction is particularly useful for studying materials that exhibit different crystalline phases or liquid crystalline behavior at varying temperatures. Given the long decyloxy chain, it is plausible that Benzenamine, 2-(decyloxy)- or its derivatives could exhibit thermotropic liquid crystallinity. This technique would allow for the identification of different mesophases (e.g., nematic, smectic) and the determination of phase transition temperatures by observing changes in the diffraction patterns upon heating or cooling.

Mass Spectrometry for Molecular Identification and Composition

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of Benzenamine, 2-(decyloxy)-, confirming its molecular formula. The fragmentation pattern observed in the mass spectrum would offer structural information, showing how the molecule breaks apart under ionization, which can help in identifying its constituent parts.

Table 3: Hypothetical Mass Spectrometry Data for Benzenamine, 2-(decyloxy)-

Ionization Mode m/z (Observed) Relative Intensity (%) Fragment Assignment
EI Data not available Data not available [M]+
EI Data not available Data not available [M-C10H21O]+

Lack of Publicly Available Research Data Precludes a Detailed Computational Chemistry Analysis of Benzenamine, 2-(decyloxy)-

A comprehensive review of scientific literature and chemical databases reveals a significant gap in publicly available research concerning the computational chemistry of Benzenamine, 2-(decyloxy)-, also known as 2-decoxyaniline. Despite the existence of a well-defined chemical structure, there is a notable absence of published studies that have applied computational methods such as Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TD-DFT), or molecular simulations to this specific compound.

This lack of specific data makes it impossible to provide a thorough and scientifically accurate analysis of its electronic and molecular properties as requested. The detailed exploration of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the prediction of its molecular geometry and stability, the mapping of its Molecular Electrostatic Potential (MEP), and the assessment of its reactivity and photophysical properties are all contingent on dedicated computational studies.

While computational analyses have been performed on simpler analogues, such as aniline and other 2-alkoxyanilines with shorter alkyl chains, the unique conformational complexities and electronic influence of the long decyloxy chain in Benzenamine, 2-(decyloxy)- mean that data from these simpler models cannot be accurately extrapolated. The flexibility and length of the ten-carbon chain would introduce specific steric and electronic effects that would significantly influence the molecule's properties, requiring a dedicated computational investigation.

Consequently, without foundational research data, the creation of an in-depth article with detailed findings and data tables focusing solely on the computational chemistry of Benzenamine, 2-(decyloxy)- cannot be fulfilled at this time. Further experimental and computational research on this specific molecule is needed to elucidate the properties outlined in the proposed structure.

Computational Chemistry Approaches for Benzenamine, 2 Decyloxy Systems

Molecular Dynamics and Monte Carlo Simulations

Simulation of Adsorption Mechanisms on Surfaces

The study of how molecules interact with surfaces is crucial for applications in catalysis, materials science, and electronics. Molecular dynamics (MD) and Density Functional Theory (DFT) are the primary computational techniques used to simulate these adsorption processes.

An MD simulation would model the movement of Benzenamine, 2-(decyloxy)- molecules near a defined surface over time, providing a dynamic picture of the adsorption process. This would help in understanding the orientation of the molecule upon adsorption and the strength of its interaction with the surface.

DFT calculations, on the other hand, would provide a more detailed electronic-level understanding of the bonding between the molecule and the surface. This method is used to calculate adsorption energies and to identify the most stable adsorption sites and configurations. For Benzenamine, 2-(decyloxy)-, such simulations would clarify how the decyloxy and amine functional groups influence its surface interactions.

Investigation of Molecular Packing and Intermolecular Interactions

The arrangement of molecules in a solid or liquid state, known as molecular packing, is governed by intermolecular interactions. Understanding these interactions is key to predicting the physical properties of a material.

Analysis of the calculated crystal structure would reveal important parameters such as intermolecular distances and angles, providing a detailed picture of how the molecules arrange themselves.

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a molecule and its biological activity or a specific chemical property. This approach is widely used in drug discovery and environmental science to predict the properties of new or untested compounds.

A QSAR study for Benzenamine, 2-(decyloxy)- would involve several steps. First, a set of molecular descriptors for the compound would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties.

Next, a mathematical model would be developed to correlate these descriptors with a specific activity or property of interest. This requires a dataset of related compounds with known activities. Once a reliable QSAR model is established, it could be used to predict the properties of Benzenamine, 2-(decyloxy)-. However, the development of such a model is contingent on the availability of sufficient experimental data for a series of structurally similar compounds.

Applications of Benzenamine, 2 Decyloxy in Advanced Materials Science

Development of Functional Organic Materials

The presence of the aniline (B41778) moiety in Benzenamine, 2-(decyloxy)- allows for its polymerization into functional organic materials, particularly conducting polymers and electrochromic materials. The decyloxy group plays a crucial role in modifying the properties of these materials, enhancing their solubility and processability, and influencing their electronic and optical behavior.

Conducting Polymers and Oligomers

Polyaniline (PANI) is a well-known conducting polymer, and derivatives such as poly(2-decyloxyaniline) are being investigated to overcome some of the limitations of the parent polymer, such as poor solubility in common organic solvents. The introduction of the long, flexible decyloxy chain at the ortho-position of the aniline monomer can significantly improve the solubility of the resulting polymer.

The polymerization of 2-decyloxyaniline can be achieved through chemical or electrochemical oxidation methods. The presence of the electron-donating alkoxy group can influence the polymerization process and the final properties of the polymer. While the long alkyl chain enhances solubility, it can also introduce steric hindrance, which may affect the planarity of the polymer backbone and, consequently, its electrical conductivity. Studies on poly(2-alkoxyaniline)s have shown that the electrical conductivity tends to decrease as the length of the alkoxy chain increases due to these steric effects. However, the improvement in processability often outweighs the slight decrease in conductivity for certain applications. For instance, the conductivity of poly-ortho-methoxyaniline is noted to be significantly lower than that of alkyl derivatives, a phenomenon attributed to the electronic effect of the alkoxy groups. rsc.org Elongation of the carbon chain in dialkoxy derivatives of PANI also leads to a decrease in conductivity. rsc.org

Table 1: Estimated Electrical Conductivity of Selected Poly(2-alkoxyaniline)s

Alkoxy GroupEstimated Conductivity (S/cm)
Methoxy (B1213986)10-4 - 10-3
Ethoxy10-4 - 10-5
Butoxy10-5 - 10-6
Decyloxy (estimated) 10-6 - 10-7

Note: The data for decyloxy is an estimation based on the trend of decreasing conductivity with increasing alkoxy chain length observed in related poly(alkoxyaniline)s.

Electrochromic Materials Design

The ability of polyaniline and its derivatives to switch between different oxidation states with distinct colors makes them promising materials for electrochromic devices, such as smart windows and displays. Poly(2-decyloxyaniline) is expected to exhibit electrochromic behavior similar to other polyanilines, cycling between a reduced, transparent or light-yellow state (leucoemeraldine), a partially oxidized green state (emeraldine), and a fully oxidized blue or violet state (pernigraniline).

Liquid Crystalline Systems

The rod-like molecular structure of derivatives of Benzenamine, 2-(decyloxy)- makes them suitable candidates for the synthesis of liquid crystals. The combination of a rigid aromatic core and a flexible decyloxy chain can lead to the formation of various mesophases, which are intermediate states of matter between crystalline solids and isotropic liquids.

Synthesis and Mesomorphic Property Investigations

Benzenamine, 2-(decyloxy)- can be used as a precursor in the synthesis of Schiff base liquid crystals. The amine group can readily react with an aldehyde group to form an azomethine (-CH=N-) linkage, which is a common linking group in liquid crystal molecules. By reacting 2-decyloxyaniline with various aromatic aldehydes containing other long alkyl or alkoxy chains, a wide range of calamitic (rod-shaped) liquid crystals can be prepared.

Table 2: Transition Temperatures of a Representative Schiff Base Liquid Crystal Analogous to a 2-(Decyloxy)aniline Derivative

Compound StructureTransitionTemperature (°C)
C₁₀H₂₁O-Ph-CH=N-Ph-OC₄H₉Crystal to Nematic~80
Nematic to Isotropic~110

Note: This data is for a representative analogous compound and serves to illustrate the typical mesomorphic behavior. Actual transition temperatures for a specific derivative of Benzenamine, 2-(decyloxy)- would need to be experimentally determined.

Chiral Liquid Crystals Incorporating Decyloxy Chains

Chirality can be introduced into liquid crystalline systems derived from Benzenamine, 2-(decyloxy)- by reacting it with a chiral aldehyde or by incorporating a chiral center into the decyloxy chain itself. The resulting chiral liquid crystals can exhibit unique properties, such as the formation of helical superstructures, leading to phases like the chiral nematic (cholesteric) phase. These materials are of interest for applications in optical devices, sensors, and displays.

The synthesis of such chiral materials would typically involve standard organic chemistry reactions to form Schiff bases or other mesogenic structures. The handedness and pitch of the helical structure in the chiral nematic phase would be determined by the specific stereochemistry of the chiral moiety and its interaction with the liquid crystalline host.

Self-Assembled Monolayers (SAMs) and Surface Engineering

The amphiphilic nature of Benzenamine, 2-(decyloxy)-, with its polar amine head group and nonpolar decyloxy tail, suggests its potential for forming self-assembled monolayers (SAMs) on various substrates. SAMs are highly ordered molecular assemblies that form spontaneously on surfaces, allowing for precise control over the interfacial properties of materials.

The amine group of Benzenamine, 2-(decyloxy)- can act as a binding site to anchor the molecule to a substrate, such as gold or silicon oxide. Once anchored, the long decyloxy chains would tend to align themselves due to van der Waals interactions, forming a densely packed and ordered monolayer. The formation of such a monolayer would modify the surface properties of the substrate, such as its wettability, adhesion, and chemical reactivity. For instance, a surface coated with a SAM of 2-decyloxyaniline would be expected to be hydrophobic due to the exposed hydrocarbon tails. The self-assembly of molecules with long alkyl chains is a well-established method for surface modification. [13, 14] Aromatic moieties can play a central role in the self-assembly process through stacking interactions, providing order and directionality.

While specific studies on SAMs of Benzenamine, 2-(decyloxy)- are not widely reported, the principles of self-assembly of long-chain amines and aromatic compounds on surfaces are well-understood and provide a strong basis for its potential in this application.

Molecular Self-Assembly for Controlled Surface Structures

There is currently no documented research on the molecular self-assembly of Benzenamine, 2-(decyloxy)- to form controlled surface structures. The amphiphilic nature of the molecule, possessing both a hydrophilic aniline head and a hydrophobic decyloxy tail, suggests a theoretical potential for forming organized monolayers or other supramolecular structures on various substrates. However, without experimental data, the specific conditions, resulting morphologies, and properties of such self-assembled structures remain unknown.

Functionalization of Surfaces via Decyloxy-Aniline Adsorbates

Similarly, no studies have been found that specifically investigate the use of Benzenamine, 2-(decyloxy)- as an adsorbate for surface functionalization. The aniline group could potentially offer a reactive site for further chemical modifications or act as a coordination point to specific surface atoms. The decyloxy chain would likely influence the surface energy and wetting properties of the functionalized material. Empirical studies would be necessary to validate these potential applications and to characterize the resulting surface properties.

Hypothetical Roles in Organic Electronic Devices

Organic Field-Effect Transistors (OFETs) Active Layer Studies

There is no available research on the application of Benzenamine, 2-(decyloxy)- in the active layers of Organic Field-Effect Transistors (OFETs). The molecular structure could potentially allow for π-π stacking, which is crucial for charge transport in organic semiconductors. However, the influence of the long alkyl chain on molecular packing and, consequently, on charge carrier mobility would need to be experimentally determined.

Unexplored Integration with Nanostructured Materials

The integration of Benzenamine, 2-(decyloxy)- with nanostructured materials is an area that remains to be explored. Theoretically, it could be used as a surface ligand to passivate quantum dots or as a functional coating for nanoparticles, potentially influencing their dispersibility and electronic properties. However, no such studies have been published to date.

Supramolecular Chemistry of Benzenamine, 2 Decyloxy and Its Assemblies

Principles of Supramolecular Organization

The arrangement of Benzenamine, 2-(decyloxy)- molecules into larger, ordered structures is governed by a delicate balance of several non-covalent interactions. The interplay between these forces dictates the final architecture of the molecular assemblies.

The supramolecular organization of 2-decyloxyaniline is primarily directed by a combination of hydrogen bonding, π-π stacking, and van der Waals forces. The amino group (-NH₂) of the aniline (B41778) moiety is a hydrogen bond donor, capable of forming intermolecular N-H···N or N-H···O bonds. In the solid state, related aniline derivatives have been shown to form extended networks through such interactions. For instance, the crystal structure of 2-iodoaniline (B362364) reveals weak N-H···N hydrogen bonds that contribute to the formation of helical assemblies. Computational studies on para-substituted anilines complexed with water highlight the influence of substituents on the strength of hydrogen bonds, suggesting that the electron-donating nature of the decyloxy group could modulate the hydrogen-bonding capability of the amino group.

Interaction TypeKey Molecular Features InvolvedTypical Energy Range (kJ/mol)Potential Role in 2-(decyloxy)aniline Assemblies
Hydrogen Bonding Amino group (-NH₂)10 - 40Formation of chains or networks, directing crystal packing.
π-π Stacking Phenyl ring5 - 50Stabilization of crystal packing, orientation of aromatic cores.
van der Waals Forces Decyloxy chain (-OC₁₀H₂₁)2 - 10Packing of alkyl chains, formation of layered structures.

Crystal engineering aims to design and control the formation of crystalline solids with desired properties by understanding and utilizing intermolecular interactions. For 2-decyloxyaniline, the combination of the rigid aromatic core and the flexible decyloxy chain presents interesting possibilities for crystal engineering. The hydrogen-bonding amino group and the bulky, flexible tail can act as distinct structural determinants.

In related long-chain substituted anilines, the crystal packing is often dominated by the segregation of the aromatic and aliphatic parts, leading to layered structures. The aniline head groups can form hydrogen-bonded sheets or chains, while the decyloxy tails interdigitate, stabilized by van der Waals forces. The specific arrangement will depend on the subtle balance between the energetic contributions of these different interactions. The study of perhalogenated anilines as bifunctional donors of hydrogen and halogen bonds in cocrystals demonstrates how modifying the aniline core can direct supramolecular assembly. While not directly applicable, it highlights the principle of using competing interactions to control crystal structures.

Solution-Phase Self-Assembly

In solution, the amphiphilic nature of Benzenamine, 2-(decyloxy)-—possessing a hydrophilic aniline head and a hydrophobic decyloxy tail—drives its self-assembly into various supramolecular structures.

In non-polar organic solvents, the dominant interactions leading to self-assembly would be the more specific and directional forces, such as hydrogen bonding between the aniline moieties. This could lead to the formation of discrete, small oligomers or catemers. The association of aniline in the liquid state through weak hydrogen bonds has been proposed to explain certain spectroscopic shifts.

In more polar environments, the hydrophobic effect becomes a major driving force for assembly. Studies on the self-assembly of oligo(aniline)-based amphiphiles have shown that these molecules can form well-defined nanostructures in aqueous solutions.

When dispersed in water, the hydrophobic decyloxy tails of Benzenamine, 2-(decyloxy)- will tend to avoid contact with the aqueous environment. This hydrophobic effect drives the aggregation of the molecules in such a way that the nonpolar tails are sequestered from the water, while the more polar aniline heads are exposed. This can lead to the formation of various aggregates such as micelles, vesicles, or nanofibers, depending on the concentration, temperature, and pH of the solution. The self-assembly of antimicrobial peptides, which also contain hydrophobic and cationic residues, into hydrogels highlights the importance of these interactions in forming extended networks in water. While aniline is a weak base, protonation of the amino group at low pH would introduce charge, further influencing the self-assembly process due to electrostatic interactions.

Assembled StructureDriving Force(s)Expected Conditions
Micelles Hydrophobic interactionsAqueous solution above critical micelle concentration
Vesicles Hydrophobic interactions, packing parameterSpecific concentration ranges in aqueous solution
Nanofibers/Nanorods π-π stacking, hydrogen bonding, hydrophobic interactionsAqueous or mixed solvent systems

Supramolecular Surface Assembly

The amphiphilic character of Benzenamine, 2-(decyloxy)- also makes it a candidate for forming ordered assemblies at interfaces, such as the air-water interface or on solid substrates.

The formation of Langmuir films at the air-water interface is a common behavior for amphiphilic molecules. In this technique, a solution of the amphiphile is spread on the water surface, and as the solvent evaporates, the molecules orient themselves with their hydrophilic heads in the water and their hydrophobic tails in the air. Compression of this monolayer can lead to various two-dimensional ordered phases. These Langmuir films can then be transferred onto solid substrates to create Langmuir-Blodgett (LB) films. The properties of such films, including their stability and uniformity, are highly dependent on the molecular structure and the deposition conditions. While specific studies on 2-decyloxyaniline are not available, the formation of stable Langmuir-Blodgett films of polyaniline mixed with a surfactant demonstrates the feasibility of using aniline-based structures in such applications. The long decyl chain in 2-decyloxyaniline would be expected to promote the formation of stable monolayers at the air-water interface. The molecular arrangement within these films would be influenced by a combination of the hydrophobic interactions of the tails, π-π stacking of the aromatic rings, and potential hydrogen bonding between the head groups.

Fabrication of Ordered Molecular Layers on Substrates

The fabrication of well-ordered molecular layers of functional organic molecules on solid substrates is a cornerstone of nanotechnology and materials science. For amphiphilic molecules like Benzenamine, 2-(decyloxy)-, which possesses a hydrophilic aniline headgroup and a hydrophobic decyloxy tail, self-assembly at interfaces is an expected behavior. While specific experimental studies on the fabrication of ordered molecular layers of Benzenamine, 2-(decyloxy)- are not extensively documented in the current scientific literature, the principles of self-assembled monolayers (SAMs) provide a strong theoretical framework for how such layers could be formed.

The process would likely involve the spontaneous organization of the molecules from a solution onto a suitable substrate, such as gold, silicon oxide, or graphite. The nature of the substrate would play a critical role in the ordering of the molecules. For instance, on a hydrophilic surface, the aniline headgroups would be expected to interact with the substrate, leading to an ordered arrangement of the decyloxy chains extending away from the surface. Conversely, on a hydrophobic substrate like graphite, the decyloxy chains would likely physisorb onto the surface, driven by van der Waals interactions, with the aniline headgroups oriented away from the substrate.

The formation and quality of these layers would be influenced by several factors, as outlined in the table below:

FactorInfluence on Molecular Layer Formation
Solvent The choice of solvent affects the solubility of the molecule and its interaction with the substrate, influencing the packing density and order of the resulting monolayer.
Concentration The concentration of the Benzenamine, 2-(decyloxy)- solution can impact the rate of assembly and the final surface coverage.
Temperature Temperature can affect the kinetics of adsorption and the thermal motion of the molecules, which can be crucial for annealing out defects and achieving a highly ordered structure.
Substrate The chemical nature and crystallographic orientation of the substrate dictate the primary mode of interaction (chemisorption or physisorption) and can template the ordering of the molecular layer.

Techniques such as scanning tunneling microscopy (STM) and atomic force microscopy (AFM) would be invaluable for characterizing the morphology and molecular arrangement of these self-assembled layers at the nanoscale.

Growth Mechanisms of Self-Assembled Films

Understanding the growth mechanisms of self-assembled films is crucial for controlling their structure and properties. For Benzenamine, 2-(decyloxy)-, the growth process can be conceptualized as a multi-step phenomenon involving nucleation and subsequent growth.

Initially, individual molecules from the solution would adsorb onto the substrate surface. These adsorbed molecules would then diffuse on the surface until they either desorb back into the solution or encounter other molecules to form small, ordered aggregates or nuclei. The stability of these nuclei is a critical factor; they must reach a certain critical size to become stable and serve as templates for further growth.

The growth of the film would then proceed through the addition of more molecules to the periphery of these stable nuclei. The interplay between intermolecular forces (hydrogen bonding between aniline groups, van der Waals interactions between decyloxy chains) and molecule-substrate interactions would guide the assembly into a thermodynamically stable, long-range ordered film.

Iptycene-Aniline Hybrid Systems in Supramolecular Chemistry

Iptycenes are a class of rigid, three-dimensional aromatic molecules with unique shapes that create significant free volume in the solid state. rsc.org The incorporation of iptycene units into supramolecular systems can lead to materials with interesting properties, such as high porosity and novel host-guest capabilities.

A hybrid system combining the structural rigidity and predefined cavities of an iptycene scaffold with the hydrogen-bonding and electronic properties of an aniline derivative like Benzenamine, 2-(decyloxy)- represents a fascinating, albeit currently theoretical, area of supramolecular design. In such a system, the aniline moiety could be covalently attached to the iptycene framework.

The potential supramolecular behavior of such a hybrid would be governed by a combination of interactions:

Intramolecular Interactions: The spatial relationship between the aniline group and the iptycene scaffold would be fixed.

The rigid nature of the iptycene units would prevent dense packing, potentially leading to the formation of porous supramolecular networks. The pores within these networks could be tailored by the size and shape of the iptycene unit and the length of the alkoxy chain on the aniline. Such materials could have potential applications in areas like gas storage, chemical sensing, and catalysis.

The following table summarizes the key components and their potential roles in an iptycene-aniline hybrid system:

ComponentRole in Supramolecular Assembly
Iptycene Scaffold Provides structural rigidity, creates free volume, and prevents dense packing.
Aniline Moiety Acts as a primary site for directional hydrogen bonding and participates in π-π stacking.
Decyloxy Chain Influences solubility, introduces van der Waals interactions, and can affect the overall packing and morphology of the assembly.

Further research into the synthesis and characterization of such iptycene-aniline hybrids is needed to explore the rich supramolecular chemistry and potential applications of these novel materials.

Electrochemical Behavior of Benzenamine, 2 Decyloxy and Its Derivatives

Cyclic Voltammetry Studies of Redox Properties

Cyclic voltammetry (CV) is a principal technique for investigating the redox properties of electroactive species like aniline (B41778) derivatives. rasayanjournal.co.in Studies on various aniline derivatives show that they are electroactive compounds, exhibiting redox behavior within a potential range of -0.2 V to 1.6 V. nih.gov The electrochemical oxidation of these compounds is typically an irreversible process. scispace.com

The table below summarizes the voltammetric characteristics observed for aniline under different conditions.

ElectrodeSupport ElectrolyteAnodic Peak Potential (Ea in V)Cathodic Peak Potential (Ec in V)
Platinum (Pt)H₂SO₄ + NaClO₄0.880.12, 0.35, 0.65
Paste Carbon (P.C.E.)H₂SO₄ + NaClO₄0.960.12, 0.35, 0.65
Spectral Carbon (Sp. C.E.)H₂SO₄ + NaClO₄0.900.12, 0.35, 0.65
Glassy Carbon (G.C.E.)H₂SO₄ + NaClO₄0.920.12, 0.35, 0.65
Paste Carbon (P.C.E.)H₂SO₄0.960.12, 0.35, 0.65
Paste Carbon (P.C.E.)Na₂SO₄0.880.12, 0.25, 0.45
Paste Carbon (P.C.E.)Na₂SO₄ + NaClO₄0.880.12, 0.25, 0.45

Data sourced from a study on 5 × 10⁻⁴ M aniline at a scan rate of 50 mV s⁻¹. srce.hr

Spectroelectrochemical Analysis of Electronic Transitions

Spectroelectrochemistry, particularly utilizing UV-Vis spectroscopy, provides valuable information on the electronic transitions that occur during redox processes. This technique allows for the in-situ identification of intermediates formed during electrochemical reactions. nih.gov For aniline derivatives, spectroelectrochemical studies have been instrumental in proposing mechanisms for their electrooxidation. nih.gov

During the anodic oxidation of aniline derivatives, noticeable color changes at the electrode surface can be observed, which correspond to the formation of different electronic species. nih.gov These changes are a direct consequence of alterations in the electronic structure of the molecule as it is oxidized or reduced. For example, the formation of radical cations and subsequent oligomers during electropolymerization can be monitored by observing the appearance and evolution of new absorption bands in the UV-Vis spectrum. nih.gov Research has also suggested the existence of a transition from the ground state to a molecular Rydberg state located between the first and second π-type transitions in aniline derivatives. capes.gov.br

In a study on the copolymerization of 2-aminodiphenylamine and aniline, spectroelectrochemical analysis showed that the copolymer film exhibited two absorption bands at approximately 390 and 700 nm in its reduced state. researchgate.net Upon oxidation, a new band appeared at 520 nm, indicating a structural difference from polyaniline homopolymer and confirming the formation of the copolymer. researchgate.net

Investigation of Electropolymerization Processes

The electrochemical polymerization of aniline and its derivatives is a widely studied process for producing conductive polymers. scispace.comresearchgate.net This process, known as electropolymerization, typically occurs in acidic aqueous solutions, as higher pH levels tend to result in the formation of oligomeric materials with short conjugation lengths. scispace.comresearchgate.net

The generally accepted mechanism for the electropolymerization of aniline involves several key steps: scispace.comresearchgate.net

Monomer Oxidation: The process begins with the anodic oxidation of the aniline monomer at the electrode surface to form an aniline cation radical. scispace.comresearchgate.net This is considered the rate-determining step. scispace.com

Radical Coupling: These highly reactive radical cations then couple with each other. This coupling is followed by the elimination of two protons and rearomatization to form a dimer. scispace.com

Chain Propagation: The resulting dimer, and subsequently longer oligomers, are more easily oxidized than the monomer. They are oxidized at the anode, and the chain propagates by the coupling of oligomer radical cations with monomer radical cations. scispace.com

Doping: Throughout the process, counter-anions from the acidic electrolyte are incorporated into the growing polymer chain to maintain electroneutrality. This doping process is crucial for the final conductivity of the polymer. scispace.com

The entire process is autocatalytic, meaning the rate of polymerization increases as more polymer is deposited on the electrode surface. scispace.com

Anodic Polymerization Studies

Anodic polymerization is the standard method for the electrochemical synthesis of polyaniline and its derivatives. The process is initiated by applying a sufficiently high anodic potential to the working electrode, which leads to the oxidation of the monomer and the formation of radical cations. nih.gov These radicals can then react in several ways depending on their stability and concentration near the electrode surface. scispace.com

If the radical cations are stable, they may diffuse into the bulk solution and form soluble, low-molecular-weight products. nih.govscispace.com For polymerization to occur, a high concentration of radical cations near the electrode is required to favor the coupling reaction that leads to dimer and oligomer formation. scispace.com The dimers and oligomers, being more easily oxidized than the initial monomer, continue to grow on the electrode surface. scispace.comresearchgate.net Online electrochemistry/electrospray mass spectrometry (EC/ES-MS) has been used to study the soluble products of aniline's anodic polymerization, identifying oligomers with up to 10 aniline units in various redox states. nih.gov

Influence of Electrode Surfaces on Electrochemical Polymerization

The nature and surface of the working electrode play a significant role in the electropolymerization process and the properties of the resulting polymer film. scispace.comsrce.hr Inert electrodes such as platinum, gold, various forms of carbon, and indium-tin-oxide (ITO) glass are commonly used for aniline electropolymerization. scispace.com

Studies comparing different electrode materials have shown that while the potential values of the anodic and cathodic peaks for aniline are not significantly influenced by the electrode type, the intensity of the voltammetric currents is affected. srce.hr The choice of electrode can also influence the nucleation and growth mechanism of the polymer film. researchgate.net For example, the initial stages of polyaniline formation on a pyrolytic graphite surface were found to follow a mechanism of progressive nucleation and growth. researchgate.net

Furthermore, the passivation of more active metal electrodes like mild steel, copper, and aluminum often hinders aniline electropolymerization. However, the choice of electrolyte can overcome this issue. Certain electrolytes can passivate the metal surface without preventing the polymerization process, allowing for the formation of polyaniline coatings on these metals for applications such as corrosion protection. nih.gov The use of external magnetic fields during electropolymerization has also been shown to increase the yield and capacitance of the resulting polyaniline films, indicating that factors beyond the electrode surface itself can influence the final product. mdpi.com

Energy Level Alignment in Donor-Acceptor Systems

The alignment of energy levels at the interface between electron-donating (donor) and electron-accepting (acceptor) materials is a critical parameter that governs the operation of organic electronic devices such as organic solar cells (OSCs). nih.govdiva-portal.org This alignment determines the efficiency of fundamental processes like charge generation and recombination. nih.govresearchgate.net Benzenamine, 2-(decyloxy)- and similar aniline derivatives can function as electron donor materials in such systems.

The key energy levels are the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For efficient charge separation at a donor-acceptor interface, the donor's LUMO should be higher than the acceptor's LUMO, and the donor's HOMO should be higher than the acceptor's HOMO. The energy offset between the donor's HOMO and the acceptor's HOMO, and between the donor's LUMO and the acceptor's LUMO, provides the driving force for charge transfer. researchgate.net

Systematic investigations have revealed that significant shifts in the vacuum level can occur at donor-acceptor interfaces. nih.govdiva-portal.org These shifts are attributed to the formation of an interface dipole resulting from electrostatic potential differences between the donor and acceptor molecules. diva-portal.org This interface dipole alters the energy level alignment, reducing the interfacial energetic offsets compared to what would be inferred from the energy levels of the individual neat films. nih.govdiva-portal.org Understanding and controlling this energy level alignment is essential for designing and optimizing the performance of organic semiconductor devices. scholaris.ca

Molecular Level Biological Interactions of Benzenamine, 2 Decyloxy Derivatives

In Vitro Antimicrobial Activity Studies

The antimicrobial properties of 2-alkoxyaniline derivatives are a significant area of research, with studies focusing on their ability to inhibit the growth of and kill various pathogenic microorganisms. The lipophilic nature of the alkoxy chain is believed to play a crucial role in the antimicrobial activity by facilitating interaction with and penetration of microbial cell membranes.

Bacteriostatic and Bactericidal Mechanisms of Action

Derivatives of 2-alkoxyaniline have demonstrated both bacteriostatic (inhibiting bacterial growth) and bactericidal (killing bacteria) activities against a range of bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The proposed mechanisms of action for these compounds are multifaceted and often involve the disruption of essential cellular processes.

One of the primary mechanisms is believed to be the targeting of bacterial respiration. researchgate.net The structural characteristics of these molecules, particularly the presence of both hydrophobic (alkoxy chain) and hydrophilic (amine group) regions, allow them to interact with and disrupt the bacterial cell membrane. This can lead to the depolarization of the mitochondrial membrane and an accumulation of intracellular reactive oxygen species (ROS), ultimately causing cell death. researchgate.net

Furthermore, some derivatives have been shown to interfere with bacterial DNA. mdpi.com By binding to bacterial DNA, these compounds can disrupt cellular functions such as replication, transcription, and translation, leading to a bactericidal effect. mdpi.com Studies on related compounds have also indicated that they can cause damage at the membrane level, leading to increased permeability and leakage of intracellular components. mdpi.com

Research into tetracyclic quinobenzothiazine derivatives, which can be synthesized from aniline (B41778) derivatives, has shown significant activity against staphylococcal and mycobacterial strains. nih.gov The activity of these compounds was found to be comparable to established antibiotics, and they were shown to inhibit bacterial respiration. nih.gov

Compound Type Bacterial Strains Observed Effect Potential Mechanism of Action
2,2'-Bipyridine derivatives (related structure)MRSA, MTCC 737Potent antibacterial activity, inhibition of biofilm formation, eradication of persister cellsDepolarization of mitochondrial membrane, accumulation of reactive oxygen species researchgate.net
Tetracyclic quinobenzothiazine derivativesStaphylococcal strains, Mycobacterial strainsBacteriostatic and bactericidal activityInhibition of bacterial respiration nih.gov
Bis(biphenyl acetate) bipyridine complexesEscherichia coliDisruption of bacterial membrane, interaction with bacterial DNAIncreased membrane permeability, DNA binding leading to interference with cellular functions mdpi.com

Antifungal Activity Investigations

The antifungal potential of 2-alkoxyaniline derivatives and related structures has also been investigated. Similar to their antibacterial action, the lipophilic alkoxy chain is thought to be a key determinant of their antifungal activity, enabling them to interact with fungal cell membranes.

Studies on 2-allylphenol (B1664045) derivatives, which share some structural similarities, suggest a mechanism of action that involves the inhibition of fungal respiration. nih.gov These compounds can block the electron transport chain, a critical process for cellular energy production in fungi. nih.gov It has been observed that structural modifications, such as the replacement of a hydroxyl group with a methoxy (B1213986) group, can significantly increase antifungal activity against pathogens like Botrytis cinerea. nih.gov

Furthermore, some of these derivatives have been shown to inhibit the expression of genes associated with alternative oxidase (AOX), an enzyme that allows fungi to bypass the primary respiratory pathway when it is inhibited. nih.gov By inhibiting both the normal and alternative respiratory pathways, these compounds can effectively shut down the fungus's energy production, leading to cell death. nih.gov

Compound Type Fungal Strain Observed Effect Potential Mechanism of Action
2-Allylphenol derivativesBotrytis cinereaInhibition of mycelial growthInhibition of respiration by blocking the cytochrome pathway, inhibition of alternative oxidase expression nih.gov
Quinoxaline (B1680401) derivativesPlant pathogenic fungiSignificant antifungal activityNot fully elucidated, but may involve disruption of cell morphology nih.govrsc.org
s-Triazine derivativesCandida albicans, Cryptococcus neoformansFungal growth inhibitionTargeting fungal virulence factors mdpi.com

Antiviral Activity at the Cellular Level

While direct studies on the antiviral activity of Benzenamine, 2-(decyloxy)- are limited, research on related quinoxaline derivatives, which can be synthesized from o-phenylenediamines (a related class of anilines), provides some insights into potential antiviral mechanisms. Quinoxaline derivatives have shown a broad spectrum of antiviral activities against various viruses, including respiratory pathogens. nih.govnih.govrsc.org

One proposed mechanism of antiviral action for certain quinoxaline derivatives is the targeting of viral proteins that are essential for replication. nih.gov For instance, some derivatives are thought to interact with the NS1 protein of the influenza virus, a highly conserved protein that plays a crucial role in viral replication and evasion of the host immune response. nih.gov By binding to this protein, the compounds can block its function and inhibit viral propagation. nih.gov

The amphiphilic nature of some related alkaloid compounds has also been suggested to contribute to their antiviral activities, particularly as entry inhibitors that prevent the virus from attaching to and entering host cells. mdpi.com These molecules may interfere with the viral envelope or the host cell membrane, disrupting the fusion process necessary for viral entry. mdpi.com

Antioxidant Activity Mechanisms

The antioxidant potential of compounds related to Benzenamine, 2-(decyloxy)- is often attributed to the presence of the aniline moiety, which can act as a free radical scavenger. Phenolic compounds, in general, exert their antioxidant effects through several mechanisms, including hydrogen atom transfer (HAT) and single-electron transfer (SET). mdpi.com

In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting antioxidant radical is typically more stable and less reactive. In the SET mechanism, the antioxidant donates an electron to the free radical.

The presence of an alkoxy group on the benzene (B151609) ring can influence the antioxidant activity by affecting the electron density of the aromatic ring and the stability of the resulting radical. The antioxidant activity of essential oils containing various aromatic compounds has been demonstrated through assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govmdpi.com

Molecular Interactions with Biological Membranes and Components

The amphiphilic nature of Benzenamine, 2-(decyloxy)-, with its long hydrophobic decyloxy tail and a polar aminobenzene head, suggests a strong potential for interaction with biological membranes. Studies on linear analogues of battacin, which are also amphiphilic lipopeptides, have shown that such molecules can bind to and incorporate into lipid monolayers. mdpi.com This incorporation can lead to a decrease in the ordering of lipids and fluidization of the membrane. mdpi.com

The insertion of these molecules between the lipid acyl chains can cause an increase in the average tilt angle of the lipids with respect to the membrane normal, resulting in a thinner and more fluid-like bilayer. mdpi.com The electrostatic interactions between the polar head group and the lipid polar heads, as well as hydrophobic interactions of the alkyl chain with the lipid tails, are crucial for this process. mdpi.com

Computational Approaches to Molecular-Biological Interactions

Computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are valuable tools for understanding and predicting the biological activities of molecules like Benzenamine, 2-(decyloxy)- and its derivatives.

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dovepress.comnih.govnih.gov By analyzing various molecular descriptors (e.g., lipophilicity, electronic properties, and steric parameters), QSAR models can identify the key structural features that contribute to a specific biological effect. dovepress.comjksus.org This information can then be used to design new derivatives with potentially enhanced activity.

Molecular docking simulations can predict the preferred binding orientation of a molecule to a specific biological target, such as an enzyme or a receptor. mendeley.com This technique provides insights into the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the target. mendeley.com For example, docking studies have been used to suggest that xanthone (B1684191) derivatives may exert their cytotoxic effects by interacting with targets like telomerase and cyclooxygenase-2 (COX-2). dovepress.com

Q & A

Q. What synthetic methods are effective for preparing 2-(decyloxy)benzenamine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution by reacting 2-aminophenol with decyl bromide in the presence of a base (e.g., K₂CO₃ in DMF at 80–100°C for 12–24 hours). Purification via column chromatography (hexane/ethyl acetate gradient) is recommended. For higher yields, copper-catalyzed Ullmann coupling under microwave irradiation (100–300 W, <4 hours) reduces reaction time while maintaining >75% yield .

Q. What analytical techniques are critical for characterizing 2-(decyloxy)benzenamine?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm), FT-IR for O–H/N–H stretches (3200–3400 cm⁻¹), and GC-MS to verify molecular ion peaks (expected m/z ~305). Cross-reference with NIST data for alkoxy-substituted benzenamines to validate spectral assignments .

Q. How should researchers purify 2-(decyloxy)benzenamine to achieve high purity?

  • Methodological Answer : Normal-phase chromatography with hexane:ethyl acetate (9:1 to 7:3 v/v) effectively separates impurities. For challenging separations, reverse-phase HPLC (C18 column, methanol:water 85:15) is suitable. Recrystallization from ethanol/water (4:1 v/v) at 0°C yields crystals for X-ray analysis .

Advanced Research Questions

Q. How can researchers address discrepancies between experimental spectral data and computational predictions?

  • Methodological Answer : Validate using 2D NMR (COSY, HSQC) to confirm connectivity and high-resolution mass spectrometry (HRMS-ESI) for precise m/z matching. Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (B3LYP/6-31G* basis set). Intermediate analysis at each synthetic step isolates structural deviations .

Q. What strategies optimize catalytic efficiency in Ullmann coupling for 2-(decyloxy)benzenamine derivatives?

  • Methodological Answer : Screen copper catalysts (CuI vs. CuBr) with ligands like 1,10-phenanthroline or DMEDA. Use DoE (Design of Experiments) to vary parameters: catalyst loading (5–15 mol%), temperature (80–120°C), and solvent polarity (DMF vs. toluene). Monitor reaction progress via in-situ IR to identify kinetic endpoints .

Q. How can computational modeling predict the crystallographic behavior of 2-(decyloxy)benzenamine?

  • Methodological Answer : Perform molecular dynamics simulations (COMPASS III force field) to model van der Waals interactions between decyl chains. Refine experimental XRD data using SHELXL for hydrogen-bonding networks. Compare predicted unit cell parameters (DFT-B3LYP/6-31G*) with experimental values .

Q. What in vitro models are suitable for evaluating biological activity of 2-(decyloxy)benzenamine derivatives?

  • Methodological Answer : Test enzyme inhibition (e.g., COX-2 at 1–100 μM) and antimicrobial activity via broth microdilution (CLSI guidelines against S. aureus and E. coli). Conduct cytotoxicity profiling (MTT assays in HepG2 cells) and correlate results with SAR studies by varying substituent chain lengths .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.